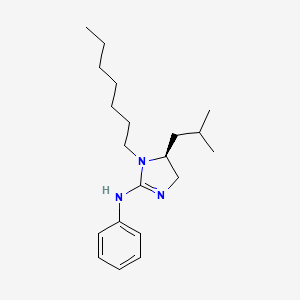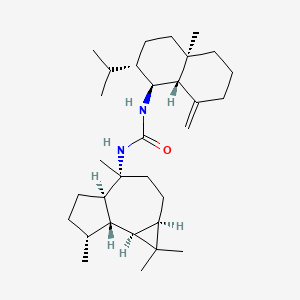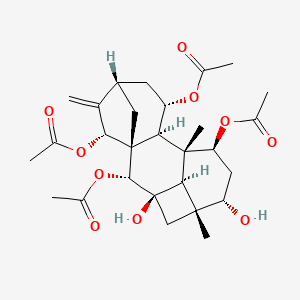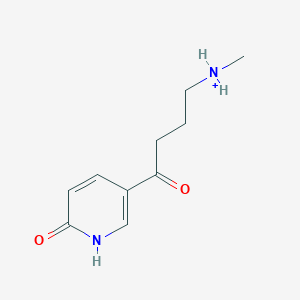
6-Hydroxypseudooxynicotinium(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxypseudooxynicotinium(1+) is an organic cation that is the conjugate acid of 6-hydroxypseudooxynicotine, obtained by protonation of the secondary amino group; major species at pH 7.3. It is a conjugate acid of a 6-hydroxypseudooxynicotine.
Scientific Research Applications
Enzymatic Catalysis and Substrate Specificity
6-Hydroxypseudooxynicotinium(1+) is formed in the enzymatic catalysis of nicotine. The enzyme L-hydroxynicotine oxidase (LHNO) from Arthrobacter nicotinovorans catalyzes the oxidation of the pyrrolidine carbon-nitrogen bond in nicotine, leading to the formation of 6-hydroxypseudooxynicotinium(1+). This process is a part of the bacterial catabolism of nicotine. The enzyme's mechanism involves oxidation, followed by nonenzymatic hydrolysis to form 6-hydroxypseudooxynicotinium(1+) (Fitzpatrick et al., 2016).
Structural Analysis and Tautomerization Studies
The gas-phase structure of deprotonated 6-hydroxynicotinic acid, a related compound, was investigated using infrared multiple-photon photodissociation spectroscopy. This research aids in understanding the tautomerization of N-heterocyclic compounds, which is significant for studying the behavior and applications of hydroxynicotinic acids and their derivatives, including 6-hydroxypseudooxynicotinium(1+) (van Stipdonk et al., 2014).
Microbial Transformation and Biocatalysis
A novel approach in microbial biocatalysis involves transforming nicotine into 6-hydroxynicotine and further into valuable chemicals like 6-hydroxypseudooxynicotinium(1+). This process utilizes genetically engineered Agrobacterium tumefaciens S33, which can degrade nicotine via a hybrid of the pyridine and pyrrolidine pathways. This method provides an opportunity to produce valuable chemicals from tobacco waste, demonstrating an important application in environmental biotechnology (Yu et al., 2017).
Biodegradation Pathways
6-Hydroxypseudooxynicotinium(1+) plays a role in the biodegradation pathways of nicotine-related compounds. In a study involving Shinella sp. strain HZN7, it was found that this strain can transform nornicotine, a nicotine-related compound, into various products including 6-hydroxy-nornicotine and 6-hydroxy-pseudooxynicotinium(1+). This study provides insights into the molecular mechanism of nornicotine degradation and its potential applications in bioremediation (Qiu et al., 2016).
properties
Product Name |
6-Hydroxypseudooxynicotinium(1+) |
|---|---|
Molecular Formula |
C10H15N2O2+ |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
methyl-[4-oxo-4-(6-oxo-1H-pyridin-3-yl)butyl]azanium |
InChI |
InChI=1S/C10H14N2O2/c1-11-6-2-3-9(13)8-4-5-10(14)12-7-8/h4-5,7,11H,2-3,6H2,1H3,(H,12,14)/p+1 |
InChI Key |
UMLOUOBDBGOHHR-UHFFFAOYSA-O |
Canonical SMILES |
C[NH2+]CCCC(=O)C1=CNC(=O)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




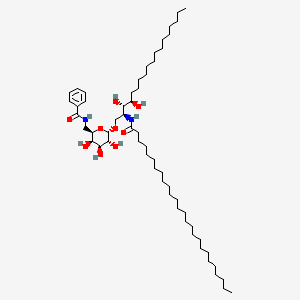


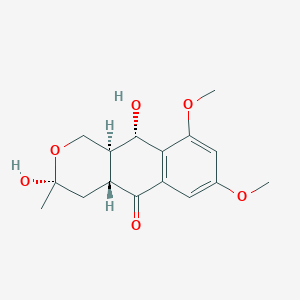

![N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)
![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)
![1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264426.png)
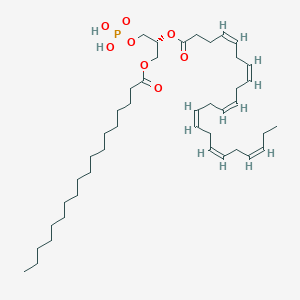
![2-[2-[[2-[(18S,25S,32S,35S)-18-(2-amino-2-oxoethyl)-25-[(R)-hydroxy(phenyl)methyl]-32-[(4-hydroxyphenyl)methyl]-21-methyl-35-[(1R)-1-(oxiran-2-yl)ethyl]-16,23,30,33-tetraoxo-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoic acid](/img/structure/B1264433.png)
